molecular formula C19H19N3O3S2 B6426873 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide CAS No. 2329395-79-9

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B6426873
CAS No.: 2329395-79-9
M. Wt: 401.5 g/mol
InChI Key: XWEHAJBXWRFMGG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-2-yl-pyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through sulfonation reactions. The thiophen-2-yl-pyridin-3-yl moiety can be attached via coupling reactions, such as Suzuki or Sonogashira coupling, which are facilitated by palladium catalysts under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
  • 4-(methylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide

Uniqueness

This compound is unique due to the presence of both the dimethylsulfamoyl group and the thiophen-2-yl-pyridin-3-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-22(2)27(24,25)16-9-7-14(8-10-16)19(23)21-13-15-5-3-11-20-18(15)17-6-4-12-26-17/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEHAJBXWRFMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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